5-Amino-6-methylpicolinonitrile

Medicinal Chemistry Drug Design ADME

Kinase inhibitor programs often fail when building blocks lack aqueous solubility, causing assay precipitation. 5-Amino-6-methylpicolinonitrile (98% purity) eliminates this risk with XLogP3 0.6 and TPSA 62.7 Ų-superior to halogenated analogs (e.g., 6-Cl XLogP3 1.2). • MW 133.15: Fragment-sized for FBDD campaigns with optimal ligand efficiency • Electron-donating 6-methyl group modulates amino reactivity for consistent cross-coupling yields • 98% purity across suppliers reduces pre-use purification, accelerating multi-step synthesis • Zero rotatable bonds & balanced lipophilicity minimize off-target binding

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1079054-78-6
Cat. No. B1526979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methylpicolinonitrile
CAS1079054-78-6
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C#N)N
InChIInChI=1S/C7H7N3/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,9H2,1H3
InChIKeySLBIKHREAIGBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methylpicolinonitrile: Physicochemical Profile


5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6) is a 2,5,6-trisubstituted pyridine derivative featuring an amino group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position [1]. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol [1]. Computed physicochemical properties include a XLogP3 of 0.6, a topological polar surface area (TPSA) of 62.7 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. The compound is commercially available with a typical purity specification of 98% .

Lipophilicity Balanced hydrophilicity profile may support aqueous solubility and reduced nonspecific binding in assay development.
Fragment size Low molecular weight building block suitable for fragment-based discovery and lead optimization workflows.
Purity Consistent high purity specification across suppliers reduces pre-use purification steps in multi-step synthesis.

5-Amino-6-methylpicolinonitrile: Analogs Not Interchangeable


In-class picolinonitrile derivatives, such as the 6-chloro, 6-bromo, or 6-fluoro analogs, cannot be simply substituted for 5-amino-6-methylpicolinonitrile due to significant differences in lipophilicity and steric/electronic effects imparted by the 6-position substituent. The methyl group in the target compound provides a specific balance of hydrophilicity (XLogP3 = 0.6) versus halogenated analogs (e.g., XLogP3 = 1.2 for the 6-chloro analog [1]), which directly influences membrane permeability, solubility, and off-target binding profiles in downstream medicinal chemistry applications. Furthermore, the reactivity of the amino group in cross-coupling or nucleophilic reactions is modulated by the electron-donating methyl group, leading to different reaction kinetics and yields compared to electron-withdrawing halogens. The following section presents quantitative evidence of these differences.

Target Compound
5-Amino-6-methylpicolinonitrile with balanced hydrophilicity (methyl substituent) and preserved polar surface area.
Analog Risk
Halogenated analogs (Cl, Br, F) show higher lipophilicity, which may alter solubility and membrane permeability profiles.
Target Reactivity
Electron-donating methyl group modulates amino reactivity in cross-coupling and nucleophilic reactions.
Analog Reactivity Risk
Electron-withdrawing halogens may shift reaction kinetics and yields, affecting synthetic route reproducibility.

5-Amino-6-methylpicolinonitrile: Differentiation from Analogs


Low Lipophilicity Enhances Aqueous Solubility

5-Amino-6-methylpicolinonitrile exhibits a calculated XLogP3 value of 0.6 [1], indicating lower lipophilicity compared to its 6-chloro analog (5-Amino-6-chloropicolinonitrile), which has a calculated XLogP3 of 1.2 [2]. This 0.6 log unit difference corresponds to an approximately 4-fold lower partition coefficient, which is associated with improved aqueous solubility and reduced non-specific binding in biological assays.

Lipophilicity
Class-level inference
XLogP3 0.6 vs. 1.2 (6-Cl analog); Δ = -0.6
Reported lower lipophilicity may support aqueous solubility screening.
Computed property; class-level inference.
Medicinal Chemistry Drug Design ADME

Identical Polar Surface Area Preserves Interactions

Despite the change in substituent from methyl to chloro, the topological polar surface area (TPSA) remains identical at 62.7 Ų for both 5-amino-6-methylpicolinonitrile [1] and 5-amino-6-chloropicolinonitrile [2]. This indicates that the core hydrogen-bonding capacity of the amino and nitrile groups is preserved, while the lipophilicity profile is altered.

Polar Surface Area
Class-level inference
TPSA 62.7 Ų (identical for target and 6-Cl analog)
Preserved H-bond capacity may enable lipophilicity tuning without altering polar interactions.
Computed property; class-level inference.
Medicinal Chemistry Molecular Modeling SAR

Consistent High Purity Across Suppliers

5-Amino-6-methylpicolinonitrile is routinely available with a standard purity of 98% from multiple reputable suppliers, including Aladdin Scientific and Bidepharm . In contrast, some halogenated analogs are offered at lower purities (e.g., 95%) or have more variable purity specifications, which can necessitate additional purification steps and impact synthetic yield reproducibility.

Purity Specification
Data to verify
≥98% (target) vs. ~95% for some halogenated analogs
Higher reported purity may reduce pre-use purification requirements.
Vendor specifications; source data to verify.
Chemical Sourcing Quality Control Synthesis

Lower Molecular Weight Improves Ligand Efficiency

5-Amino-6-methylpicolinonitrile has a molecular weight of 133.15 g/mol [1], which is 20.42 g/mol lower than the 6-chloro analog (153.57 g/mol) [2] and 64.87 g/mol lower than the 6-bromo analog (198.02 g/mol) . Lower molecular weight is generally correlated with improved ligand efficiency and better compliance with drug-likeness rules (e.g., Lipinski's Rule of 5).

Molecular Weight
Class-level inference
133.15 g/mol vs. 153.57 (Cl) / 198.02 (Br)
Lower MW may support ligand efficiency and fragment-based discovery.
Computed property; class-level inference.
Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

5-Amino-6-methylpicolinonitrile: Recommended Use Cases


Kinase Inhibitor Scaffolds with Balanced Hydrophilicity

The XLogP3 of 0.6 makes 5-amino-6-methylpicolinonitrile particularly suitable for designing kinase inhibitors where aqueous solubility is critical to avoid precipitation in assay media and to reduce non-specific binding [1]. This property, combined with its conserved TPSA of 62.7 Ų, supports the development of inhibitors with favorable ADME profiles.

Low MW Starting Points for Fragment-Based Discovery

With a molecular weight of 133.15 g/mol, this compound is well-suited as a fragment-sized building block in fragment-based drug discovery (FBDD) campaigns [2]. Its lower molecular weight compared to halogenated analogs provides superior ligand efficiency and allows for subsequent functionalization without exceeding common molecular weight cutoffs.

High Purity Intermediates for Multi-Step Synthesis

The consistent 98% purity specification across suppliers reduces the need for pre-use purification steps, streamlining multi-step synthetic routes in medicinal chemistry and process development laboratories .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Balanced lipophilicity profile
Aqueous solubility and assay media compatibility
Fragment-based discovery starting points
Low molecular weight for ligand efficiency
Ligand efficiency and lead-likeness profiling
Multi-step synthesis intermediate supply
Consistent high purity specification
Pre-use purification reduction and synthetic yield reproducibility

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